2-Methoxy-6-methyl-3-nitrobenzoic acid
Description
2-Methoxy-6-methyl-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring methoxy (OCH₃), methyl (CH₃), and nitro (NO₂) groups at the 2-, 6-, and 3-positions of the aromatic ring, respectively.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-methoxy-6-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-3-4-6(10(13)14)8(15-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
KNJMWKOUHVMDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reduction Hydrogenation Reaction
- Starting Material: 2-Methyl-6-nitrobenzoic acid or 2-methyl-6-nitrobenzoic acid methyl ester
- Solvent: Methanol
- Catalyst: Palladium on carbon or platinum on carbon (e.g., 2% platinum carbon)
- Hydrogen Source: Molecular hydrogen gas
- Conditions: Temperature 60–90 °C, hydrogen pressure 0.5–1.5 MPa
- Outcome: Conversion of nitro group (-NO2) to amino group (-NH2), producing 2-amino-6-methylbenzoic acid or its methyl ester
Reaction Conditions Summary Table
| Step | Starting Material | Reagents/Catalysts | Conditions | Product |
|---|---|---|---|---|
| 1. Reduction Hydrogenation | 2-Methyl-6-nitrobenzoic acid/ester | H2, Pd/C or Pt/C, methanol | 60–90 °C, 0.5–1.5 MPa H2 | 2-Amino-6-methylbenzoic acid/ester |
| 2. Diazotization/Hydrolysis | 2-Amino-6-methylbenzoic acid/ester | Nitroso sulfuric acid, methanol | 0–5 °C addition, 50–66 °C reflux, 4–16 h | Methyl 2-hydroxy-6-methylbenzoate + methyl 2-methoxy-6-methylbenzoate |
| 3. Methylation | Crude methyl 2-hydroxy-6-methylbenzoate | Dimethyl sulfate, NaOH solution | 30–45 °C, 1–2 h | Methyl 2-methoxy-6-methylbenzoate |
| 4. Hydrolysis | Methyl 2-methoxy-6-methylbenzoate | Alkali, water | 80–100 °C | 2-Methoxy-6-methyl-3-nitrobenzoic acid |
Research Findings and Advantages
- The described synthetic method benefits from compact reaction steps and reduced need for intermediate purification, improving operational simplicity and efficiency.
- The use of methanol as a solvent in diazotization allows simultaneous hydrolysis and esterification, facilitating the formation of methyl esters that are easier to handle.
- The process achieves high purity and controllable quality of the final product, suitable for further applications such as methoxyfenozide production.
- Catalyst recovery and reuse are incorporated, enhancing the sustainability and cost-effectiveness of the process.
- The method avoids harsh conditions and uses relatively mild temperatures and pressures, reducing safety risks.
Additional Notes on Precursor Preparation
The precursor 2-methyl-6-nitrobenzoic acid can be co-produced with 3-nitro-2-methylbenzoic acid via oxidation of 3-nitro-o-xylene using dilute nitric acid and oxygen under pressure. This method offers improved selectivity and safety compared to concentrated nitric acid oxidation. The crude products are then purified by washing, esterification, and extraction steps to yield the nitrobenzoic acid precursors necessary for the above synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Alkoxides, amines, or thiolates for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzoic Acids: Resulting from nucleophilic aromatic substitution.
Esters: Produced via esterification of the carboxylic acid group.
Scientific Research Applications
2-Methoxy-6-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and influence biochemical pathways .
Comparison with Similar Compounds
Key Analogs and Substituent Variations
The following compounds share structural similarities with 2-Methoxy-6-methyl-3-nitrobenzoic acid, differing primarily in functional groups and substituent positions:
| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Methoxycarbonyl (2), NO₂ (6) | Carboxylic acid, Ester | 0.89 |
| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | CH₃ (2), NO₂ (3) | Ester | 0.88 |
| 3-Methoxy-4-nitrobenzoic acid | N/A | OCH₃ (3), NO₂ (4) | Carboxylic acid | N/A |
| Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | CN (3), NO₂ (5) | Ester, Nitrile | 0.92 |
Notes:
- Positional Isomerism : The nitro group's position significantly impacts electronic effects. For example, 3-Methoxy-4-nitrobenzoic acid () has a nitro group at the 4-position, altering resonance effects compared to the 3-nitro analog .
- Functional Group Differences : Replacing the carboxylic acid with an ester (e.g., Methyl 2-methyl-3-nitrobenzoate) reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) and enhances lipophilicity .
- Steric Effects : X-ray data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid () reveals dihedral angles of 29.99° (nitro), 67.09° (carboxylic acid), and 32.48° (methoxycarbonyl) relative to the benzene ring, indicating steric hindrance between substituents .
Comparative Approaches
- 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: Synthesized via esterification of 3-nitrophthalic anhydride with methanol, followed by sulfuric acid catalysis (). Yield: ~10% after chromatography .
- 3-Methoxy-2-nitrobenzoic Acid: Nitration of 3-methoxybenzoic acid with 65% HNO₃ and H₂SO₄ at 45°C, yielding a product recrystallized from ethanol () .
Physicochemical Properties
Melting Points and Solubility
| Compound Name | Melting Point (°C) | Solubility Trends |
|---|---|---|
| 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 156–158 (429–431 K) | Soluble in toluene, acetone |
| 3-Methoxy-4-nitrobenzoic acid | Not reported | Likely polar aprotic solvents |
| Methyl 2-methyl-3-nitrobenzoate | Not reported | Moderate in hexane/acetone mixes |
Key Observations :
Q & A
Q. What methodologies enable the use of this compound as a precursor in heterocyclic synthesis?
- Methodological Answer : The carboxylic acid and nitro groups allow cyclization reactions. For example, reduction of the nitro group to an amine (e.g., H₂/Pd-C) followed by coupling with carbonyl compounds can yield benzoxazole or quinazoline derivatives. Reaction progress is monitored via LC-MS and intermediate isolation .
Q. How can the compound’s hydrogen-bonding network be exploited in crystal engineering?
- Methodological Answer : The O–H···O and C–H···O interactions can direct co-crystal formation with complementary hydrogen-bond acceptors (e.g., pyridine derivatives). Screening via slurry or grinding methods, analyzed by PXRD, identifies stable co-crystals for pharmaceutical or materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
